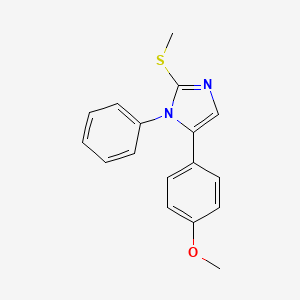

5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-methylsulfanyl-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-15-10-8-13(9-11-15)16-12-18-17(21-2)19(16)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVMTYGTJWBRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioacetamide and benzylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, resulting in the formation of reduced derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The applications of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole are not directly discussed within the provided search results. However, the search results do provide information on related compounds and their applications, which can help infer potential uses of the target compound.

Related Compounds and Their Applications

- 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole: This compound is used in biocatalysis, specifically in asymmetric oxidation reactions using deep eutectic solvents as a reaction medium. Its unique structure, featuring a methoxyphenyl group and a dihydroimidazole ring, enhances its chemical reactivity and biological activity, making it useful in medicinal chemistry.

- 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole: While not directly detailing applications, this compound's details are listed in PubChem, indicating its existence and structural information, which is relevant for chemical research and identification .

- 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole: Derivatives of this compound are studied for biological activities, including antimicrobial and anticancer properties. It is also used as a building block in synthesizing complex organic molecules, as a ligand in coordination chemistry, and in developing advanced materials like organic semiconductors and dyes.

Potential Applications Based on Structural Similarities and Research Trends

Given the structural similarities and research involving related imidazole compounds, 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole may have the following potential applications:

- Pharmaceutical Research: Like other imidazole derivatives, it could be explored for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The methoxyphenyl group can contribute to the compound's potential pharmacological properties.

- Organic Synthesis: It can serve as a building block in synthesizing more complex organic molecules. The methylthio group allows for chemical modifications to create derivatives with enhanced biological activities.

- Biocatalysis: The compound might be used in biocatalytic processes, potentially in asymmetric reactions, similar to 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole.

- Material Science: It could be explored for developing advanced materials, such as organic semiconductors and dyes.

Data Table of Related Compounds and Their Biological Activities

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)thiazole | Contains a thiazole ring instead of imidazole | Antimicrobial |

| 4-Methylsulfonyl-1H-imidazole | Similar imidazole structure with different substituents | Cytotoxic |

| 1-Arylsulfonylhydrazine | Contains sulfonamide functionality | Anticancer |

| 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | Contains methylthio and nitrophenyl groups attached to imidazole | antimicrobial and anticancer properties |

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The methoxyphenyl and methylthio groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and biological activities of key analogs:

Key Observations

Antifungal Activity: Compounds 3h and 3l () demonstrate potent antifungal activity (MIC: 12.5 μg/mL). The nitro group in 3h increases electron-withdrawing effects, enhancing target binding, while the methoxy group in 3l improves solubility .

Kinase Inhibition :

- Compound 6 () shares the methylthio group with the target compound and shows CK2 kinase inhibition (IC50: <1 μM). The methylthio group likely facilitates hydrogen bonding with kinase active sites .

Anti-Inflammatory Effects :

- 3h and 3l exhibit dual anti-inflammatory and antifungal activity with low gastrointestinal (GI) irritation. The phenyl group at N-1 may reduce ulcerogenicity compared to alkyl substituents .

Electronic and Steric Effects :

- The 4-methoxyphenyl group in the target compound and 3l enhances solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 6 with 4-fluorophenyl) .

- The methylthio group in the target compound and 6 provides a balance between electron withdrawal (via sulfur) and steric bulk, optimizing receptor interactions .

Biological Activity

5-(4-Methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H15N2OS

- Molecular Weight : 296.4 g/mol

- CAS Number : 1207040-09-2

The compound features a methoxy group and a methylthio group, which may influence its biological properties and interactions with various biological targets.

Research indicates that 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit the activity of lipoxygenases, particularly ALOX15, which is involved in the metabolism of arachidonic acid to leukotrienes. This inhibition can lead to anti-inflammatory effects.

- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent. For instance, studies have indicated that related imidazole derivatives can significantly reduce cell viability in HeLa and MCF-7 cells .

Inhibitory Potency

A comparative study assessed the inhibitory potency of various substituted imidazoles against ALOX15. The results indicated that 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole exhibited moderate inhibition with IC50 values ranging from 0.010 to 0.032 µM for linoleate and arachidonic acid substrates .

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole on HeLa cells using an MTT assay. The compound was found to induce apoptosis characterized by mitochondrial depolarization and increased ROS production.

- Results :

- Molecular Docking Studies :

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Mechanism of Action | Target Enzyme/Cell Line |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole | 28.3 | Induces apoptosis | HeLa Cells |

| Substituted Imidazoles (ALOX15 inhibitors) | 0.010 - 0.032 | Enzyme inhibition | ALOX15 |

| Dihydropyridine-based compound | 0.49 | Induces apoptosis via ROS production | Various Cancer Lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.